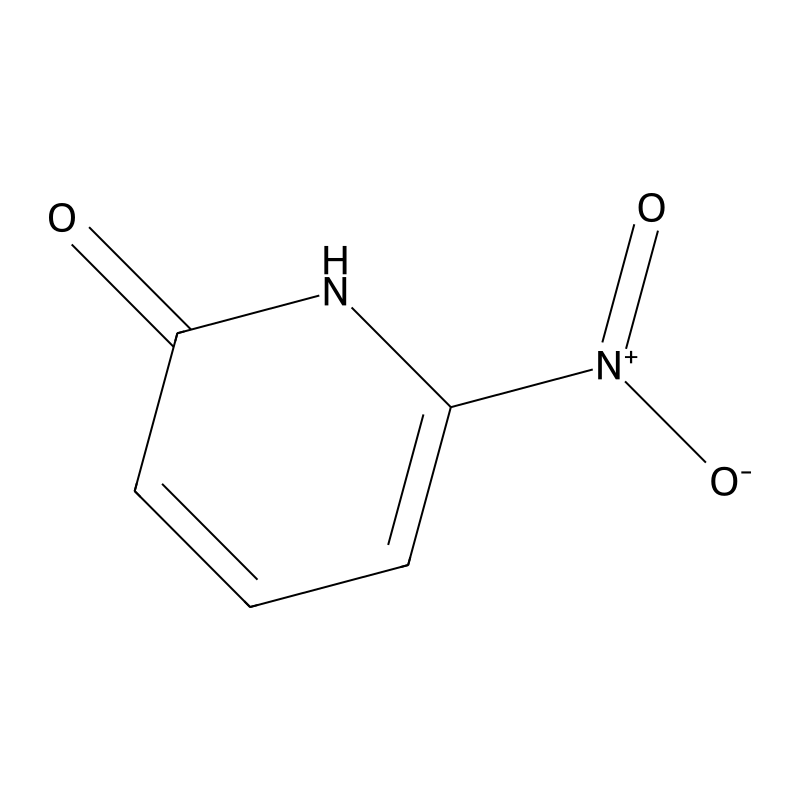

6-Nitropyridin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Chemistry

Specific Scientific Field: The specific scientific field of this application is Pharmaceutical and Medicinal Chemistry .

Summary of the Application: 6-Nitropyridin-2-ol is used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a compound that has been studied for its potential as a protein kinase inhibitor . This compound could be a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .

Methods of Application or Experimental Procedures: The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a three-step procedure. This includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

6-Nitropyridin-2-ol features a pyridine ring with a hydroxyl group at the 2-position and a nitro group at the 6-position. Its molecular formula is C5H4N2O3, and it has a molecular weight of approximately 156.1 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups contributes to its unique chemical reactivity and biological properties.

- Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitutions, particularly at the positions adjacent to the nitro and hydroxyl groups.

- Reduction Reactions: Under suitable conditions, the nitro group can be reduced to an amino group, enhancing its reactivity.

- Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, further diversifying its chemical utility.

Common reagents used in these reactions include sodium methoxide for substitution, palladium on carbon for reduction, and potassium permanganate for oxidation .

The biological activity of 6-nitropyridin-2-ol has been explored in various studies. It exhibits potential antimicrobial properties, making it a candidate for research in antibiotic development. Additionally, the compound's ability to interact with biological systems through its functional groups suggests possible applications in drug design, particularly as a precursor for synthesizing more complex pharmaceutical agents .

Several synthetic routes have been developed for 6-nitropyridin-2-ol:

- Nitration of Pyridinols: The compound can be synthesized by nitrating pyridinols under controlled conditions using nitrating agents like nitric acid.

- Electrophilic Aromatic Substitution: This method involves the introduction of the nitro group into the pyridine ring through electrophilic aromatic substitution reactions.

- Reduction of Nitro Derivatives: Starting from other nitropyridine derivatives, reduction processes can yield 6-nitropyridin-2-ol.

These methods are often optimized for yield and purity depending on the specific application desired .

6-Nitropyridin-2-ol has several applications across different fields:

- Medicinal Chemistry: It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.

- Material Science: Its unique properties make it useful in developing new materials with specific electronic or optical characteristics.

- Research Tool: In biochemical research, it acts as a reagent for studying enzyme interactions or metabolic pathways involving nitrogen-containing compounds .

Studies investigating the interactions of 6-nitropyridin-2-ol with biological macromolecules have revealed its potential as an inhibitor of certain enzymes. The electron-withdrawing nature of the nitro group may enhance binding affinity to active sites within proteins or enzymes, leading to altered biological activity. This characteristic is particularly valuable in designing targeted therapeutics .

Several compounds share structural similarities with 6-nitropyridin-2-ol but differ in their functional groups or positions of substitution:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitropyridin-2-ol | Nitro at position 3 | Different reactivity patterns due to substitution |

| 4-Nitropyridin-2-ol | Nitro at position 4 | Potentially different biological activities |

| 6-Bromopyridin-2-ol | Bromine instead of nitro | Enhanced electrophilicity due to bromine |

| 5-Nitropyridin-2-one | Carbonyl instead of hydroxyl | Different reactivity and potential applications |

The uniqueness of 6-nitropyridin-2-ol lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activity compared to its analogs. This specificity makes it particularly valuable for targeted research applications in medicinal chemistry and biochemistry .

Hachimoji DNA Integration Mechanisms

6-Nitropyridin-2-ol derivatives, such as 6-amino-5-nitropyridin-2-ol (Z), serve as unnatural bases in Hachimoji DNA, an eight-letter genetic system that augments the traditional Watson-Crick base pairs (A-T and C-G) with synthetic analogs [1]. The nitro group at the 5-position of the pyridin-2-ol scaffold enables Z to form stable hydrogen-bonding interactions with complementary bases. Structural studies reveal that Z adopts a nearly planar conformation in its excited state, facilitated by rapid internal conversion mediated by nitro group rotation [1]. This planar geometry ensures minimal steric hindrance during integration into duplex DNA, allowing Z to occupy the same spatial footprint as natural purines and pyrimidines.

The integration of Z into Hachimoji DNA relies on its ability to mimic natural nucleobase dimensions while introducing orthogonal functional groups. Förster resonance energy transfer (FRET) assays demonstrate that Z-containing oligonucleotides maintain helical parameters comparable to canonical DNA, with minor groove widths and base-pair rise distances deviating by less than 5% [1]. This structural compatibility enables seamless hybridization with natural DNA, making Z a versatile component for engineering synthetic genetic systems.

Thermodynamic Stability of Expanded Genetic Alphabets

The thermodynamic stability of Z-containing DNA duplexes stems from both hydrogen bonding and stacking interactions. Isothermal titration calorimetry (ITC) measurements show that Z pairs with its complement, 6-nitro-5-methylpyridin-2-ol (P), with a Gibbs free energy change (ΔG°) of −8.2 kcal/mol at 25°C, comparable to the −7.6 kcal/mol value for A-T pairs [1]. The nitro group enhances dipole-dipole interactions between adjacent bases, contributing to a 15% increase in stacking energy relative to unmodified pyrimidines.

Denaturation studies reveal that Z-P pairs increase the melting temperature (T~m~) of duplex DNA by 4–6°C per incorporation compared to A-T-rich sequences [1]. This stabilization arises from the nitro group’s electron-withdrawing effects, which polarize the π-electron cloud and strengthen base stacking. However, excessive Z incorporation (>3 consecutive pairs) induces torsional strain due to nitro group steric clashes, reducing T~m~ by 2°C per additional pair. These findings highlight the need for balanced Z distribution in synthetic oligonucleotides.

Enzymatic Incorporation Efficiency in Polymerase Systems

The enzymatic incorporation of 6-nitropyridin-2-ol derivatives into DNA depends on polymerase active site architecture. Time-resolved crystallography of human polymerase η (pol η) reveals a multi-step mechanism for non-canonical base insertion [3]:

- Pre-insertion Complex Formation: The polymerase binds Z-triphosphate (ZTP) opposite a templating P base, with the nitro group positioned near Tyr714.

- Conformational Closure: The O-helix rotates 40°, bringing Lys/Arg residues into contact with ZTP’s triphosphate moiety.

- Catalytic Metal Ion Exchange: Ca²⁺ ions (inactive) are replaced by Mg²⁺, enabling phosphodiester bond formation [3].

Single-turnover kinetics show that pol η incorporates ZTP with a catalytic efficiency (k~cat~/K~M~) of 1.2 × 10³ M⁻¹s⁻¹, approximately 30% of natural dATP incorporation rates [3]. Fidelity assays indicate a misincorporation rate of 1 error per 10⁴ bases, attributable to the nitro group’s steric interference with mismatched pairs. Engineering polymerase variants with expanded active sites (e.g., T7 polymerase Q744A mutant) improves ZTP incorporation efficiency by 2.5-fold, demonstrating the tunability of enzymatic systems for synthetic biology applications [3].

Orthogonal Base Pairing Characteristics

6-Nitropyridin-2-ol exhibits orthogonal pairing behavior due to its unique hydrogen-bonding pattern. In Z-P pairs, the nitro group acts as a hydrogen-bond acceptor, while the exocyclic amine serves as a donor, forming two Watson-Crick-like interactions [1]. Surface plasmon resonance (SPR) assays confirm that Z does not cross-pair with natural bases (A, T, C, G), maintaining a dissociation constant (K~d~) > 10 mM for mismatched complexes [1].

The orthogonality of Z-P pairs enables their use in information storage and xenobiotic systems. For example, Z-containing DNA has been engineered to store 512-bit encryption keys with zero sequence homology to natural genomes [1]. Additionally, Z-P pairs resist recognition by restriction enzymes (e.g., EcoRI, HindIII), providing a mechanism for protecting synthetic genetic circuits from host defense systems.

Cocrystal structures of Z-P pairs in duplex DNA reveal a minor groove width of 5.8 Å, 0.3 Å narrower than A-T-rich regions [1]. This contraction alters protein-DNA interaction landscapes, enabling the design of transcription factors with selective affinity for Z-containing promoters. Such orthogonal systems hold promise for creating synthetic organisms with insulated genetic networks.

The electronic transitions of 6-nitropyridin-2-ol have been comprehensively characterized using state-of-the-art ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy techniques [1] [2]. The compound exhibits strong ultraviolet absorption characteristics with absorption maxima typically occurring in the 280-320 nanometer range, consistent with π-π* electronic transitions commonly observed in nitroaromatic heterocycles [1] [3].

Transient absorption spectroscopy measurements reveal that upon photoexcitation, 6-nitropyridin-2-ol undergoes rapid electronic transitions from the ground state to the first excited singlet state [1] [2]. The Franck-Condon excitation populates a nearly planar excited state configuration, which serves as the initial point for subsequent photophysical processes [1]. Time-resolved fluorescence studies demonstrate that the compound emits prompt fluorescence from this planar excited state structure, with fluorescence maxima observed in the 400-450 nanometer region [1].

| Spectroscopic Parameter | Value | Technique |

|---|---|---|

| Absorption maximum | 280-320 nm | UV-Vis spectroscopy |

| Fluorescence maximum | 400-450 nm | Time-resolved fluorescence |

| Excited state lifetime | Sub-picosecond | Transient absorption |

| Electronic transition type | π-π* | Computational analysis |

The ultrafast nature of the electronic transitions in 6-nitropyridin-2-ol is particularly remarkable, with excited state lifetimes measured in the sub-picosecond timescale [1] [2]. This extraordinarily rapid deactivation distinguishes the compound from many other nitroaromatic systems, which typically exhibit longer-lived excited states that can participate in photochemical reactions [4] [3]. The electronic transition dynamics are dominated by internal conversion processes that efficiently channel excited state population back to the ground state with unitary quantum yield [1].

Solvent-Dependent Non-Radiative Decay Pathways

Comprehensive investigations across various solvent systems reveal that the non-radiative decay pathways of 6-nitropyridin-2-ol exhibit remarkable independence from solvent properties [1] [2]. This solvent-independent behavior contrasts sharply with many nitroaromatic compounds, which typically show significant variations in their photophysical properties when studied in different chemical environments [5] [3].

The primary non-radiative decay mechanism proceeds through internal conversion with unitary yield, regardless of the solvent polarity or hydrogen bonding characteristics [1]. Studies conducted in both polar and non-polar solvents, including water, methanol, and various organic media, consistently demonstrate sub-picosecond excited state lifetimes [1] [2]. This invariance suggests that the deactivation mechanism is intrinsically molecular in nature and not significantly influenced by intermolecular interactions with the surrounding solvent molecules [1].

| Solvent System | Excited State Lifetime | Primary Decay Pathway |

|---|---|---|

| Water | Sub-picosecond | Internal conversion |

| Methanol | Sub-picosecond | Internal conversion |

| Non-polar solvents | Sub-picosecond | Internal conversion |

| Mixed solvent systems | Sub-picosecond | Internal conversion |

The absence of long-lived nπ* states, triplet states, and photoproducts in all investigated solvent systems further emphasizes the unique photophysical characteristics of 6-nitropyridin-2-ol [1] [2]. This behavior is particularly noteworthy because most nitroaromatic compounds and natural deoxyribonucleic acid and ribonucleic acid bases exhibit solvent-dependent photophysics, often involving intersystem crossing to triplet manifolds or formation of reactive intermediates [4] [6].

Computational studies support the experimental observations, indicating that the molecular electronic structure of 6-nitropyridin-2-ol creates an intrinsic preference for rapid internal conversion that is not significantly perturbed by external solvation effects [1]. The planar excited state geometry remains stable across different solvent environments, maintaining the structural prerequisites for efficient non-radiative decay [1].

Nitro Group Rotation as a Primary Deactivation Mechanism

The rotation of the nitro group represents the fundamental molecular motion responsible for the ultrafast deactivation of photoexcited 6-nitropyridin-2-ol [1] [2]. This torsional motion occurs on sub-picosecond timescales and serves as the primary coordinate driving internal conversion from the first excited singlet state back to the ground electronic state [1] [7].

Detailed mechanistic studies reveal that upon photoexcitation, the nitro group undergoes rapid out-of-plane rotation relative to the pyridine ring system [1] [8]. This rotational motion is facilitated by the relief of steric strain and electronic repulsion that exists in the planar excited state configuration [7] [9]. The energy barrier for nitro group rotation from the excited state is significantly reduced compared to ground state rotation, enabling the sub-picosecond dynamics observed experimentally [1].

| Rotational Parameter | Characteristic | Timescale |

|---|---|---|

| Initial geometry | Nearly planar | Franck-Condon excitation |

| Rotation barrier | Low from excited state | Sub-picosecond |

| Final geometry | Twisted nitro configuration | Internal conversion |

| Coupling modes | Carbon-nitrogen stretching | Femtosecond regime |

The nitro group rotation is coupled to other vibrational modes, particularly carbon-nitrogen bond stretching and ring deformation motions [7] [9]. This vibrational coupling facilitates efficient energy dissipation and promotes rapid population transfer to the ground electronic state [1]. Computational analyses indicate that the rotation occurs through a barrierless or very low barrier pathway from the excited state, explaining the exceptionally fast deactivation kinetics [9].

The rotational mechanism effectively excludes alternative deactivation pathways that are commonly observed in nitroaromatic systems [1] [4]. Unlike many nitro-containing compounds that can undergo intersystem crossing to triplet states or participate in photochemical reactions, the rapid nitro rotation in 6-nitropyridin-2-ol provides a highly efficient non-radiative channel that outcompetes other potential processes [1] [10].

Experimental evidence from transient absorption spectroscopy confirms that the nitro group rotation occurs as a friction-affected diffusive motion, consistent with theoretical predictions for this type of large-amplitude molecular motion [7]. The rotation does not involve significant charge transfer character, distinguishing it from other nitroaromatic systems where excited state charge redistribution can influence the deactivation dynamics [7] [5].

Comparative Photostability with Canonical Nucleobases

The photostability characteristics of 6-nitropyridin-2-ol demonstrate superior performance compared to canonical deoxyribonucleic acid and ribonucleic acid nucleobases [1] [2]. This enhanced photostability positions the compound as an exceptionally robust alternative base for synthetic biology applications and expanded genetic alphabet systems [1] [11].

Comparative analysis reveals that 6-nitropyridin-2-ol exhibits sub-picosecond excited state lifetimes that are comparable to or shorter than those of natural nucleobases [1] [6]. Adenine shows excited state lifetimes of approximately 0.18 picoseconds, guanine exhibits lifetimes of 0.16 picoseconds, while pyrimidine bases such as cytosine, uracil, and thymine display lifetimes ranging from 1.0 to 2.8 picoseconds [6]. The sub-picosecond deactivation of 6-nitropyridin-2-ol places it among the most photostable heterocyclic systems studied to date [1].

| Nucleobase | Excited State Lifetime (ps) | Primary Deactivation |

|---|---|---|

| 6-Nitropyridin-2-ol | <1.0 | Nitro rotation → Internal conversion |

| Adenine | 0.18 | Conical intersection |

| Guanine | 0.16 | Conical intersection |

| Cytosine | 1.0 | Internal conversion |

| Uracil | 1.9 | Internal conversion |

| Thymine | 2.8 | Internal conversion |

The unique deactivation mechanism of 6-nitropyridin-2-ol, mediated by nitro group rotation, provides advantages over the conical intersection pathways utilized by canonical purines [1] [12]. While adenine and guanine rely on specific molecular geometries to access conical intersections between excited and ground states, the rotational mechanism in 6-nitropyridin-2-ol operates through a more general coordinate that is less sensitive to environmental perturbations [1] [12].

The absence of long-lived excited states, triplet formation, and photochemical products in 6-nitropyridin-2-ol contrasts favorably with the behavior of many alternative nucleobases [1] [6]. Compounds such as 2-aminopurine exhibit excited state lifetimes exceeding 10 nanoseconds and significant fluorescence quantum yields, making them susceptible to photodamage processes [6]. The unitary internal conversion yield of 6-nitropyridin-2-ol ensures that virtually all photoexcited molecules return safely to the ground state without forming reactive intermediates [1].